molecular formula C16H13N B8748512 5-Methyl-5,6-dihydroindeno[2,1-b]indole CAS No. 90054-38-9

5-Methyl-5,6-dihydroindeno[2,1-b]indole

Cat. No.: B8748512
CAS No.: 90054-38-9
M. Wt: 219.28 g/mol
InChI Key: GQVCNPBYKZHECH-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydroindeno[2,1-b]indole (CAS 90054-38-9) is a specialized chemical compound with the molecular formula C16H13N and a molecular weight of 219.28 g/mol . This heterocycle-fused cyclopentadiene is primarily valued in chemical research as a key precursor for a novel class of organometallic catalysts known as "heterocenes" . Researchers utilize this compound to synthesize potassium cyclopentadienides, which are crucial intermediates for developing next-generation group 4 metal complexes (e.g., Zirconocenes) . These catalysts demonstrate exceptional performance in the polymerization of α-olefins, exhibiting superior activity and ability to stabilize catalytic centers compared to traditional catalysts derived from indene or fluorene . The electron-donating nature of the ligand framework enhances the catalytic properties of the resulting metal complexes, making them highly effective for producing advanced polyolefin materials, including high molecular weight atactic polymers and elastomers . This compound is related to other indenoindole derivatives that have been explored in pharmaceutical research for their potential as potent and selective inhibitors of protein kinases, such as CK2, indicating the broader applicability of this structural motif in drug discovery . The product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

CAS No.

90054-38-9

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

5-methyl-6H-indeno[2,1-b]indole

InChI

InChI=1S/C16H13N/c1-17-14-9-5-4-8-13(14)16-12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3

InChI Key

GQVCNPBYKZHECH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C2)C4=CC=CC=C41

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

One of the most significant applications of 5-methyl-5,6-dihydroindeno[2,1-b]indole is its role as a hydrophobic antioxidant . Research indicates that this compound effectively quenches free radicals in lipid environments, thereby preventing lipid peroxidation—a process that can lead to cellular damage and various diseases.

Key Findings:

  • Lipid Peroxidation Inhibition: The compound demonstrated a notable ability to inhibit lipid peroxidation, with an IC50 value indicating the concentration required to reduce lipid peroxidation by 50%. This property is crucial for protecting against oxidative stress-related conditions such as ischemic injury and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Stabilization of Biological Membranes: In addition to its antioxidant capabilities, this compound has been shown to stabilize cellular membranes against oxidative damage. This is particularly relevant in therapeutic contexts where membrane integrity is vital for cell survival and function .

Medical Applications

The therapeutic potential of this compound extends into various medical applications:

Case Studies:

  • Ischemic Injury Protection: Studies have indicated that this compound may protect against ischemic or reperfusion injury. Its application in treating conditions such as cerebral and cardiac ischemia has been highlighted due to its ability to scavenge free radicals effectively .
  • Chemoprevention: The compound has shown promise in chemoprevention strategies against chemical toxicity and radiation damage. Its antioxidant properties may help mitigate the adverse effects of chemotherapy agents and enhance the efficacy of cancer treatments by protecting healthy cells from oxidative stress .

Non-Medical Applications

Beyond its medical uses, this compound also finds applications in non-medical fields:

Applications:

  • Food Preservation: The compound can be utilized as a food additive to prevent oxidative deterioration, thereby extending shelf life and maintaining nutritional quality. Its effectiveness as a stabilizer in food products has been documented .
  • Cosmetics: Due to its stability under UV light and antioxidant properties, it is suitable for incorporation into skin care products aimed at preventing oxidative damage from environmental stressors .

Catalytic Properties

In materials science, this compound serves as a ligand in catalytic systems. Its derivatives have been explored for their ability to facilitate olefin polymerization processes.

Research Insights:

  • A study highlighted the use of metallocenes based on this indenoindole structure for olefin polymerization, showcasing its potential in developing new catalytic materials with enhanced performance characteristics .

Data Tables

Application AreaKey Properties/FindingsReferences
AntioxidantEffective free radical scavenger; inhibits lipid peroxidation
Medical (Ischemic Protection)Protects against ischemic injury
ChemopreventionMitigates chemotherapy toxicity
Food PreservationStabilizes food products against oxidative deterioration
Cosmetic UseUV-stable; antioxidant properties
Catalytic ApplicationsUsed in olefin polymerization as a ligand

Comparison with Similar Compounds

Positional Isomerism: 5,6-Dihydro vs. 5,10-Dihydro Derivatives

The positional isomer 5-methyl-5,10-dihydroindeno[1,2-b]indole (complex 7) shares the same molecular formula but differs in the location of the hydrogenated bonds. Key structural distinctions include:

  • Bond Lengths : The C7–C8 bond in the 5,6-dihydro isomer (1.4711 Å) is elongated compared to its 5,10-dihydro counterpart, reflecting strain differences in the fused ring system .
  • Coordination Modes : In potassium salts, the 5,6-dihydro isomer adopts an [m-h³:h³] coordination mode, while the 5,10-dihydro isomer uses [m-h³:h⁵], influencing ligand geometry and metal-binding behavior .

Table 1: Structural Parameters of Dihydroindenoindole Isomers

Parameter 5,6-Dihydro Isomer 5,10-Dihydro Isomer
C7–C8 Bond Length (Å) 1.4711 1.452 (typical)
Coordination Mode [m-h³:h³] [m-h³:h⁵]
Polymer Chain Alignment Along c-axis Not reported

Ring Annulation Variations

  • Indeno[1,2-b]indole: This isomer lacks the methyl group and exhibits distinct electronic properties due to altered ring fusion, making it less sterically hindered for catalytic applications .

Comparison with Other Indenoindoles

  • Indeno[1,2-b]indole Derivatives: Synthesized through Nazarov cyclization or trapping of vinyllithium intermediates, these methods emphasize the role of substituents in directing cyclization .
  • Spirocyclic Indolenines : Copper-catalyzed oxidative dearomatization of indoles yields spirocyclic derivatives, a pathway less applicable to the 5,6-dihydro isomer due to its reduced aromaticity .

Catalytic Performance

  • Organometallic Ligands: The 5,6-dihydro isomer’s steric bulk enhances its utility in bimetallic catalysts, whereas the 5,10-dihydro isomer’s planar structure favors single-metal coordination .
  • Polymerization Catalysts: Derivatives like 2,7-dimethyl-5,6-dihydroindeno[2,1-b]indole are preferred for olefin polymerization due to improved thermal stability .

Pharmaceutical Relevance

  • Yuehchukene Analogues : The 5,6-dihydro framework serves as an intermediate for C-7 substituted analogues, leveraging its rigidity for stereoselective synthesis .

Physical and Spectroscopic Properties

  • Melting Points: Methylated dihydroindenoindoles generally exhibit higher melting points (>200°C) compared to non-methylated analogues .
  • NMR Signatures : The ¹H-NMR of 5,6-dihydro derivatives shows distinct upfield shifts for protons adjacent to the methyl group, aiding structural elucidation .

Q & A

What are the common synthetic routes for 5-Methyl-5,6-dihydroindeno[2,1-b]indole, and how can reaction conditions be optimized for higher yields?

Level: Basic
Answer:
The synthesis of fused indole derivatives like this compound typically involves cyclization strategies. For example, Friedel-Crafts alkylation or acid-catalyzed cyclization can construct the indene-indole framework. A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as described for similar indole derivatives, may also be adapted for functionalization . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or PEG-400) improve solubility of intermediates .
  • Catalyst optimization : Adjusting CuI loading (0.1–1 mol%) can balance reaction rate and byproduct formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) isolates the product .

How do researchers characterize the structural purity of this compound?

Level: Basic
Answer:
Multi-modal characterization is critical:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., methyl group position) .
  • HRMS : Validates molecular weight (±5 ppm accuracy) .
  • TLC/HPLC : Monitors reaction progress and detects impurities (>98% purity threshold) .
    For dihydroxyindole analogs, stability under ambient conditions must be assessed via repeated HPLC runs .

What are the key challenges in synthesizing this compound, and how can they be addressed?

Level: Advanced
Answer:
Challenges :

  • Regioselectivity : Competing cyclization pathways may yield structural isomers.
  • Oxidative degradation : The dihydroindene moiety is prone to oxidation.
    Solutions :
  • Protection/deprotection : Use acetyl or benzyl groups to shield reactive sites during synthesis .
  • Inert atmosphere : Conduct reactions under N2/Ar to prevent oxidation .
  • Factorial design : Systematically vary temperature, solvent, and catalyst via DoE to identify optimal conditions .

How can theoretical frameworks guide the design of experiments involving this compound?

Level: Advanced
Answer:
Theoretical frameworks inform hypothesis generation and methodology:

  • Mechanistic studies : Computational chemistry (e.g., DFT) predicts cyclization transition states, guiding catalyst selection .
  • Structure-activity relationships (SAR) : Link electronic properties (e.g., methyl group effects) to biological activity, prioritizing synthetic targets .
  • Retrosynthetic analysis : Break down the target molecule into feasible precursors (e.g., indole and dihydroindene fragments) .

How should researchers resolve contradictions in spectral data for this compound derivatives?

Level: Advanced
Answer:
Contradictions often arise from:

  • Solvent artifacts : NMR chemical shifts vary with deuterated solvents; confirm assignments using COSY/HSQC .
  • Polymorphism : X-ray crystallography distinguishes crystalline forms if melting points deviate from literature .
  • Impurity interference : Compare HRMS with theoretical isotopic patterns to identify co-eluting contaminants .

What methodologies are recommended for evaluating the stability of this compound under physiological conditions?

Level: Advanced
Answer:

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., oxidized indene ring) .
  • Theoretical modeling : Predict hydrolytic susceptibility using pKa and logP values .

How can researchers design multi-step syntheses of this compound analogs with modified substituents?

Level: Advanced
Answer:

  • Stepwise functionalization : Introduce methyl groups via alkylation before cyclization to avoid steric hindrance .
  • Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups post-cyclization .
  • Protection strategies : Temporarily block reactive sites (e.g., NH of indole) using Boc groups, then deprotect under mild acidic conditions .

What role do solvent polarity and catalyst choice play in the efficiency of indenoindole synthesis?

Level: Basic
Answer:

  • Polar solvents (DMF, PEG-400) : Enhance solubility of azide/alkyne intermediates in CuAAC reactions, improving reaction rates .
  • Non-polar solvents (hexane) : Favor cyclization via entropy-driven processes in Friedel-Crafts reactions .
  • Catalyst systems : CuI vs. Pd(PPh3)4 affects regioselectivity in cross-coupling steps; screen alternatives to minimize side products .

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